

JNJ-64264681 inconsistent results in BTK inhibition assays

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Compound of Interest		
Compound Name:	JNJ-64264681	
Cat. No.:	B15577197	Get Quote

JNJ-64264681 Technical Support Center

Welcome to the technical support center for **JNJ-64264681**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in Bruton's tyrosine kinase (BTK) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-64264681 and what is its mechanism of action?

JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It targets and binds to the BTK protein, inhibiting its activity and preventing the activation of the B-cell antigen receptor (BCR) signaling pathway.[1] This inhibition of BTK-mediated downstream survival pathways leads to the suppression of malignant B-cell growth where BTK is overexpressed.[1]

Q2: We are observing significant variability in our IC50 values for **JNJ-64264681** in our kinase assay. What could be the cause?

Inconsistent IC50 values for covalent inhibitors like **JNJ-64264681** are a common issue and can stem from several factors.[4][5] Key considerations include:

• Time-dependent inhibition: Since **JNJ-64264681** is a covalent inhibitor, its inhibitory effect is time-dependent. Variations in pre-incubation times between the inhibitor and the enzyme



before initiating the kinase reaction can lead to significant shifts in the calculated IC50.

- Substrate competition: The concentration of ATP used in the assay can compete with the inhibitor for binding to the active site of BTK.[4][5]
- Reagent stability and handling: Improper storage or handling of JNJ-64264681, the BTK
 enzyme, or other assay reagents can lead to degradation and inconsistent results.

Q3: How can we confirm the covalent binding of JNJ-64264681 to BTK in our cellular assays?

Confirming the covalent mechanism of action is crucial. A common method is to perform a washout experiment. After treating cells with **JNJ-64264681** for a specific duration, the compound is washed away. If the inhibition of BTK phosphorylation is sustained after washout, it indicates a covalent and irreversible interaction. Another approach involves using a mutant BTK enzyme where the cysteine residue (C481) responsible for covalent binding is replaced (e.g., C481S).[4][5] A significant increase in the IC50 value for the mutant enzyme compared to the wild-type enzyme would support a covalent binding mechanism.

Q4: Are there known off-target effects of **JNJ-64264681** that could interfere with our experimental results?

JNJ-64264681 is described as having "exceptional kinome selectivity".[2][3] However, like any kinase inhibitor, the possibility of off-target effects exists.[6][7] While specific off-target interactions for **JNJ-64264681** are not extensively detailed in the provided search results, it is good practice to consider potential off-target effects, especially when observing unexpected cellular phenotypes. Comparing the effects of **JNJ-64264681** with other BTK inhibitors with different selectivity profiles can help dissect on-target versus off-target effects.

Troubleshooting Guide: Inconsistent BTK Inhibition

This guide provides a structured approach to troubleshooting inconsistent results in BTK inhibition assays with **JNJ-64264681**.

Problem: High Variability in IC50 Values

Troubleshooting & Optimization

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Potential Cause	Recommended Action	
Inconsistent Pre-incubation Time	Standardize a pre-incubation period for JNJ-64264681 with the BTK enzyme before initiating the kinase reaction. We recommend a pre-incubation of at least 60 minutes to allow for covalent bond formation. Ensure this time is consistent across all experiments.	
Variable ATP Concentration	Use a consistent ATP concentration across all assays, ideally at or below the Km value for BTK to minimize competition. Report the ATP concentration used when presenting IC50 data.	
Reagent Degradation	Aliquot and store JNJ-64264681, BTK enzyme, and other critical reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions of the inhibitor for each experiment.	
Pipetting Errors	Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. Prepare master mixes for reagents where possible to minimize pipetting variability.[8]	

Problem: No or Weak Inhibition Observed



Potential Cause	Recommended Action	
Inactive Compound	Verify the integrity of the JNJ-64264681 stock solution. If possible, confirm its identity and purity using analytical methods like HPLC or mass spectrometry.	
Inactive Enzyme	Test the activity of the BTK enzyme using a known control inhibitor. Ensure the enzyme has been stored and handled correctly.	
Assay Conditions Not Optimal	Review and optimize assay parameters such as buffer composition, pH, and temperature. Ensure all reagents are at the correct working concentrations.	

Quantitative Data Summary

The following table summarizes key quantitative data for **JNJ-64264681** based on available information.

Parameter	Value	Assay Conditions	Reference
BTK Occupancy (in vivo)	≥90% at 200/400 mg single dose	Phase 1, first-in- human study	[9][10]
Terminal Half-life	1.6–13.2 hours	Phase 1, first-in- human study	[9][10]

Note: Specific IC50 values for **JNJ-64264681** from biochemical or cellular assays were not available in the provided search results. Researchers should determine these values under their specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Assay (Luminescence-based)



This protocol provides a general framework for determining the IC50 of **JNJ-64264681** against recombinant BTK enzyme.

Materials:

- Recombinant BTK enzyme
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 μM DTT)[11]
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- JNJ-64264681
- ADP-Glo™ Kinase Assay Kit or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of JNJ-64264681 in kinase buffer.
- In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.
- Add the serially diluted JNJ-64264681 or vehicle control to the appropriate wells.
- Pre-incubate the plate at room temperature for 60 minutes to allow for covalent inhibitor binding.
- Initiate the kinase reaction by adding ATP to all wells.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.



 Plot the luminescence signal against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cellular BTK Auto-phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of **JNJ-64264681** on BTK auto-phosphorylation in a relevant cell line.

Materials:

- B-cell lymphoma cell line (e.g., Ramos)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- JNJ-64264681
- Anti-IgM antibody (for stimulation)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-phospho-BTK (Tyr223) antibody
- Anti-total-BTK antibody
- HRP-conjugated secondary antibodies
- ECL substrate

Procedure:

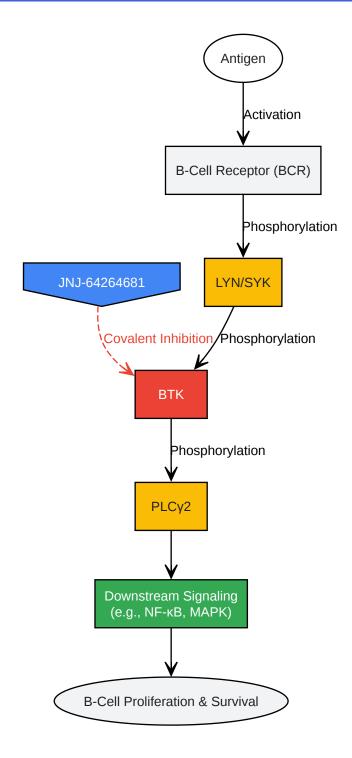
- Seed cells in a multi-well plate and allow them to attach or stabilize overnight.
- Pre-treat the cells with various concentrations of JNJ-64264681 or vehicle control for 2 hours.
- Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.



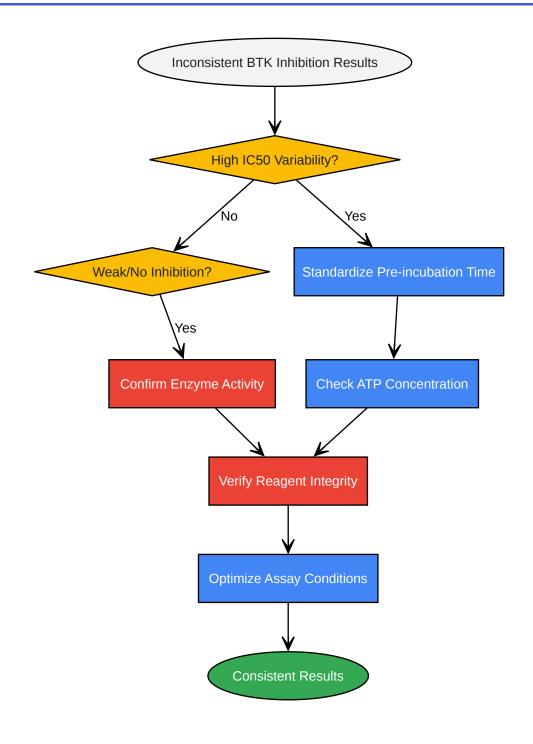
- Wash the cells with ice-cold PBS and lyse them on ice.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-phospho-BTK antibody, followed by an HRP-conjugated secondary antibody.
- Visualize the bands using an ECL substrate.
- Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
- Quantify the band intensities to determine the extent of inhibition.

Visualizations













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